



Application Notes & Protocols: Preparation of N-Stearoylsphingomyelin Liposomes for Drug Delivery

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Compound of Interest		
Compound Name:	N-Stearoylsphingomyelin	
Cat. No.:	B1236389	Get Quote

Introduction

Liposomes are artificially prepared vesicles composed of one or more lipid bilayers, making them effective carriers for drug delivery.[1][2] Their structure allows for the encapsulation of both hydrophilic drugs within the aqueous core and hydrophobic drugs within the lipid bilayer. [3][4] **N-Stearoylsphingomyelin** (18:0 SM) is a specific type of sphingomyelin, a class of phospholipids that are major components of biological membranes.[1] The use of **N-Stearoylsphingomyelin** in liposomal formulations is advantageous due to its high biocompatibility and the enhanced stability and drug retention properties it confers upon the vesicles.[5] Liposomes formulated with sphingomyelin and cholesterol have been shown to exhibit substantially improved drug retention and longer circulation lifetimes in vivo, which are critical parameters for effective drug delivery.[5][6]

These application notes provide detailed protocols for the preparation, drug loading, and characterization of **N-Stearoylsphingomyelin** liposomes.

Experimental Protocols

Protocol 1: Preparation of Unilamellar N-Stearoylsphingomyelin Liposomes



This protocol details the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion. This is a robust and widely used technique to produce liposomes with a homogenous size distribution.[7][8]

Materials:

- N-Stearoylsphingomyelin (SM)
- Cholesterol (Chol)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- Water bath
- Vacuum pump
- Liposome extrusion device (e.g., mini-extruder)
- Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

- Lipid Dissolution:
 - Dissolve N-Stearoylsphingomyelin and cholesterol (e.g., at a 55:45 molar ratio) in chloroform in a round-bottom flask.[6][9] Ensure the lipids are completely dissolved to form a clear, homogenous solution.[10]
- Thin-Film Formation:
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature of 45-60°C.[11]



- Rotate the flask and apply a vacuum to evaporate the chloroform. This process results in the formation of a thin, uniform lipid film on the inner wall of the flask.[1][8]
- Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[10]
- Lipid Film Hydration:
 - Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipids (the Tc of N-Stearoylsphingomyelin is ~45°C).[1]
 [9] A temperature of 60-70°C is generally recommended.[9]
 - Add the warm buffer to the flask containing the dry lipid film.
 - Agitate the flask vigorously (e.g., by vortexing or manual shaking) until the lipid film is fully suspended in the buffer.[10] This process causes the lipid sheets to swell and form multilamellar vesicles (MLVs).[9]
- Vesicle Sizing by Extrusion:
 - Assemble the extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[12]
 - Maintain the temperature of the extruder and the liposome suspension above the lipid's Tc (~60°C) to ensure the membrane is in a fluid state, which facilitates extrusion.[13]
 - Load the MLV suspension into one of the syringes of the extruder.
 - Force the suspension back and forth through the polycarbonate membrane for an odd number of passes (e.g., 11 to 21 times).[14][15] This process ruptures the MLVs and forces them to re-form into unilamellar vesicles with a diameter close to the pore size of the membrane.[14][15]
 - The resulting liposome suspension should be stored at 4°C.

Protocol 2: Encapsulation of Therapeutic Agents



The method of drug encapsulation depends on the physicochemical properties of the drug, primarily its solubility.

A. Encapsulation of Hydrophobic Drugs:

Lipophilic drugs are incorporated directly into the lipid bilayer during the formation of the liposomes.

Methodology:

- During the Lipid Dissolution step (Protocol 1, Step 1), add the hydrophobic drug to the chloroform-lipid mixture.[4][9]
- Proceed with the thin-film hydration and extrusion method as described in Protocol 1. The drug will be integrated within the lipid bilayer as the vesicles self-assemble.
- B. Encapsulation of Hydrophilic Drugs (Passive Loading):

Water-soluble drugs are encapsulated within the aqueous core of the liposomes.

Methodology:

- Prepare the lipid film as described in Protocol 1 (Steps 1-2).
- Dissolve the hydrophilic drug in the aqueous hydration buffer (e.g., PBS).[4]
- Use this drug-containing buffer for the Lipid Film Hydration step (Protocol 1, Step 3).[8] As
 the lipid film hydrates and forms vesicles, the drug solution is passively entrapped in the
 aqueous core.[16]
- Proceed with extrusion (Protocol 1, Step 4).
- After extrusion, remove the unencapsulated (free) drug from the liposome suspension using methods such as dialysis or size exclusion chromatography.

Protocol 3: Physicochemical Characterization of Liposomes

Methodological & Application





Characterization is a critical step to ensure the quality and consistency of the liposomal formulation.[17]

A. Measurement of Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Dynamic Light Scattering (DLS) is the standard method for determining these parameters.[18] [19]

Methodology:

- Dilute the liposome suspension with an appropriate buffer (e.g., PBS or deionized water) to an optimal concentration for DLS analysis.[17]
- Transfer the diluted sample to a cuvette.
- Place the cuvette in the DLS instrument (e.g., a Malvern Zetasizer).
- For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
- For zeta potential, the instrument applies an electric field and measures the velocity of the liposomes, which is related to their surface charge.[19]
- Perform measurements in triplicate to ensure reproducibility.
- B. Determination of Encapsulation Efficiency (%EE):

Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the liposomes.[1]

Methodology:

- Separate the drug-loaded liposomes from the unencapsulated (free) drug using a method like centrifugation, dialysis, or a mini-spin column.
- Disrupt the purified liposomes by adding a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug.



- Quantify the concentration of the encapsulated drug using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the %EE using the following formula:

%EE = (Amount of Encapsulated Drug / Total Initial Amount of Drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol assesses the rate at which the encapsulated drug is released from the liposomes over time, which is crucial for predicting their in vivo performance.[20][21] The dialysis method is commonly used for this purpose.[20]

Materials:

- Drug-loaded liposome suspension
- Dialysis membrane tubing (with a molecular weight cut-off that allows free drug to pass but retains the liposomes)
- Release medium (e.g., PBS, pH 7.4, to simulate physiological conditions)
- Shaking water bath or dissolution apparatus
- Analytical instrument for drug quantification (e.g., HPLC)

Methodology:

- Place a known volume of the drug-loaded liposome suspension into the dialysis bag and seal it securely.
- Immerse the sealed dialysis bag in a larger vessel containing a defined volume of the release medium. This setup ensures "sink conditions," where the concentration of the drug in the release medium is kept low.[20]
- Place the entire setup in a shaking water bath maintained at 37°C.



- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
- Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
- Analyze the drug concentration in the collected samples using a validated analytical method.
- Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: Example Formulation Parameters for **N-Stearoylsphingomyelin** Liposomes.

Parameter	Value/Composition	Rationale
Primary Lipid	N-Stearoylsphingomyelin (SM)	Forms a stable bilayer with high drug retention.[5]
Helper Lipid	Cholesterol (Chol)	Stabilizes the membrane, reduces permeability, and prevents aggregation.[4]
Molar Ratio (SM:Chol)	55:45	An established ratio for creating stable, long-circulating liposomes.[6]
Hydration Buffer	Phosphate-Buffered Saline (PBS)	Isotonic buffer at physiological pH (7.4).[11]

| Extrusion Pore Size | 100 nm | Produces vesicles suitable for passive targeting to tumor tissues via the EPR effect.[22] |

Table 2: Representative Physicochemical Characterization Data.



Formulation	Mean Diameter (nm) ± SD	PDI ± SD	Zeta Potential (mV) ± SD	Encapsulation Efficiency (%) ± SD
Blank Liposomes	105.2 ± 3.1	0.11 ± 0.02	-5.8 ± 1.2	N/A
Doxorubicin- Loaded	110.5 ± 4.5	0.13 ± 0.03	-4.9 ± 1.5	92.5 ± 3.7
Vincristine- Loaded	108.9 ± 3.8	0.12 ± 0.02	-5.2 ± 1.1	95.1 ± 2.9

(Note: Data are representative examples based on typical outcomes for sphingomyelin-based liposomes and are not from a single specific study.)

Table 3: Example of In Vitro Cumulative Drug Release Profile (pH 7.4, 37°C).

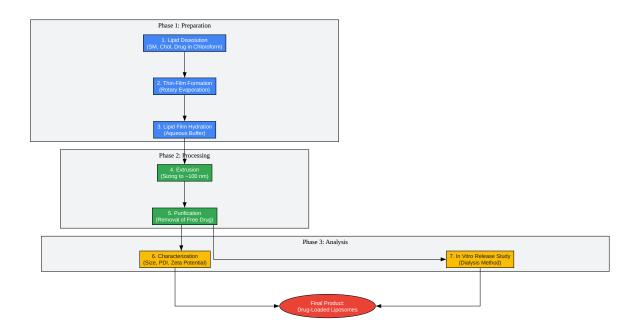
Time (hours)	% Drug Released (Formulation A) ± SD	% Drug Released (Formulation B) ± SD
1	5.2 ± 0.8	15.4 ± 1.3
4	9.8 ± 1.1	35.1 ± 2.5
8	14.5 ± 1.5	58.9 ± 3.1
12	18.3 ± 1.9	75.3 ± 3.8
24	25.1 ± 2.4	92.7 ± 4.2

(Note: Formulation A could represent a stable **N-Stearoylsphingomyelin** liposome showing slow, sustained release, while Formulation B could be a less stable control liposome for comparison.)[20][23]

Visualizations

Diagrams illustrating key processes provide a clear conceptual understanding of the workflows and mechanisms.

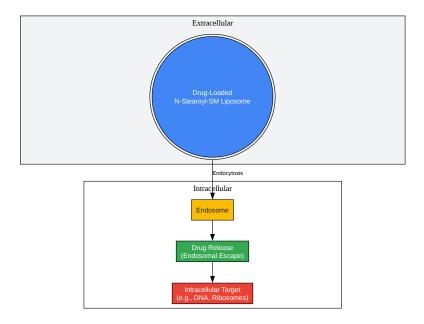




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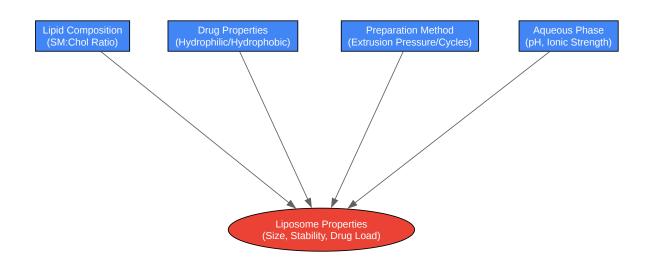
Caption: Experimental workflow for preparing and characterizing drug-loaded liposomes.











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